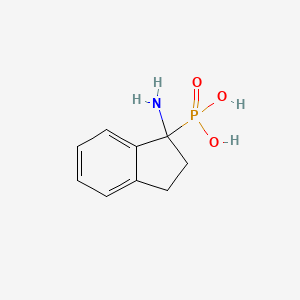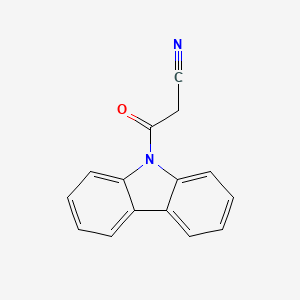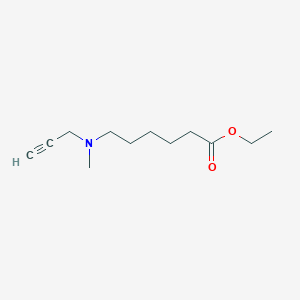
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group attached to an indane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.
Aplicaciones Científicas De Investigación
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid: Similar structure but with the amino group at a different position.
(1-Amino-2,3-dihydro-1H-inden-1-yl)methanol: Similar structure but with a hydroxyl group instead of a phosphonic acid group.
Uniqueness
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is unique due to the presence of both an amino group and a phosphonic acid group on the indane ring system.
Propiedades
Número CAS |
653593-92-1 |
|---|---|
Fórmula molecular |
C9H12NO3P |
Peso molecular |
213.17 g/mol |
Nombre IUPAC |
(1-amino-2,3-dihydroinden-1-yl)phosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13) |
Clave InChI |
UPPZTOFBQNDHGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C21)(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)





![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
